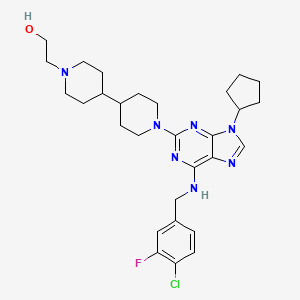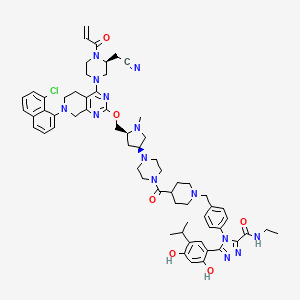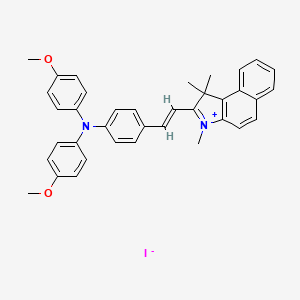
Jak-IN-31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jak-IN-31 is a potent inhibitor of Janus kinases (JAKs), specifically targeting JAK1, JAK2, JAK3, and Tyk2. It demonstrates IC50 values of ≤0.01 µM for JAK1, JAK2, and Tyk2, and 0.01-0.1 µM for JAK3 . This compound is primarily utilized in cancer research due to its ability to inhibit key signaling pathways involved in cell proliferation and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Jak-IN-31 involves multiple steps, including the Horner-Emmons reaction, deprotection, and Suzuki coupling reaction . The Horner-Emmons reaction is used to form a key intermediate, which is then deprotected using hydrochloric acid. The final product is obtained through a Suzuki coupling reaction followed by acid hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves scalable organic reactions such as the Horner-Emmons reaction and Suzuki coupling, which are well-established in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Jak-IN-31 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of this compound.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitutions, to form different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, which may exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Jak-IN-31 has a wide range of scientific research applications, including:
Mecanismo De Acción
Jak-IN-31 exerts its effects by inhibiting the activity of Janus kinases, which are crucial components of the JAK-STAT signaling pathway . This pathway transmits signals from cytokine receptors on the cell surface to the nucleus, regulating gene expression involved in cell growth, differentiation, and immune responses . By inhibiting JAKs, this compound disrupts this signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Delgocitinib: A specific JAK inhibitor with IC50 values of 2.8, 2.6, 13, and 58 nM for JAK1, JAK2, JAK3, and Tyk2, respectively.
Tofacitinib: Inhibits JAK1, JAK2, and JAK3 with IC50 values of 1, 20, and 112 nM, respectively.
Ruxolitinib: A selective JAK1/2 inhibitor with IC50 values of 3.3 and 2.8 nM, respectively.
Uniqueness of Jak-IN-31
This compound is unique due to its potent inhibitory activity across all four JAK isoforms (JAK1, JAK2, JAK3, and Tyk2) with very low IC50 values, making it a valuable tool in cancer research and the development of new therapeutic agents .
Propiedades
Fórmula molecular |
C21H19N7O2S2 |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
3-cyano-N-[3-[[5-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]amino]cyclobutyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19N7O2S2/c1-12-26-27-21(31-12)18-11-24-20-17(5-6-23-20)19(18)25-14-8-15(9-14)28-32(29,30)16-4-2-3-13(7-16)10-22/h2-7,11,14-15,28H,8-9H2,1H3,(H2,23,24,25) |
Clave InChI |
YMJIHJWUUADELX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)C2=CN=C3C(=C2NC4CC(C4)NS(=O)(=O)C5=CC=CC(=C5)C#N)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


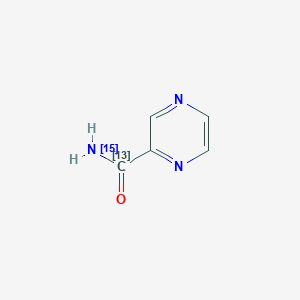
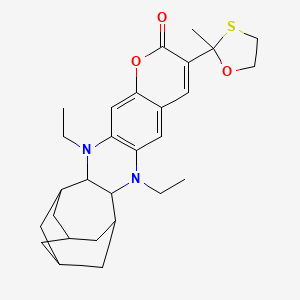
![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
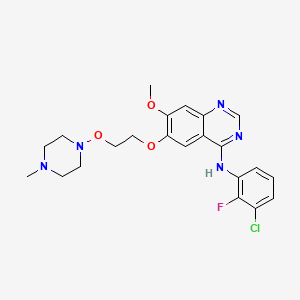
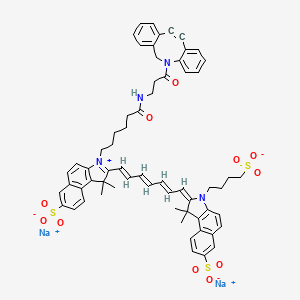
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)
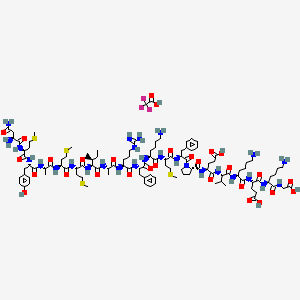
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
